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Cat. No.: B138270 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability

of zolpidem, a widely prescribed hypnotic agent. The following sections detail quantitative

solubility data, extensive stability profiles under various stress conditions, and the

methodologies for conducting such studies, offering critical information for formulation

development, analytical method development, and quality control.

Zolpidem and its Tartrate Salt: Physicochemical
Properties
Zolpidem is a non-benzodiazepine hypnotic of the imidazopyridine class.[1] It is commercially

available as zolpidem tartrate, a white or almost white crystalline powder.[2] While zolpidem

itself is practically insoluble in water, its tartrate salt exhibits significantly higher aqueous

solubility.[2] The solubility of zolpidem tartrate is pH-dependent.[1]

Solubility Profile of Zolpidem and its Salts
The solubility of a drug substance is a critical parameter that influences its dissolution,

absorption, and overall bioavailability. The following tables summarize the reported solubility of

zolpidem and its tartrate salt in various solvents and conditions.

Table 1: Solubility of Zolpidem
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Solvent Solubility

Water Insoluble

Dilute Aqueous Base Insoluble

Ethanol 50 mg/mL

Methanol 50 mg/mL

Dimethyl Sulfoxide (DMSO) >10 mg/mL

Chloroform Soluble

Dichloromethane Soluble

Ethyl Acetate Soluble

Acetone Soluble

45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin 0.3 mg/mL

Table 2: Solubility of Zolpidem Tartrate

Solvent/Condition Solubility

Water (20 °C) 23 mg/mL

Water Slightly soluble

0.1 M Hydrochloric Acid (pH 1.0) 28 mg/mL

0.05 M Phosphate Buffer (pH 6.8) 0.15 mg/mL

Methanol Sparingly soluble

Methylene Chloride Practically insoluble

Supercritical CO2 (308-348 K, 17-41 MPa) 1.19 x 10⁻⁴ to 3.23 x 10⁻⁴ (mole fraction)

Supercritical CO2 with Ethanol (cosolvent) 3.09 x 10⁻⁴ to 22.13 x 10⁻⁴ (mole fraction)

Supercritical CO2 with DMSO (cosolvent) 1.31 x 10⁻⁴ to 12.44 x 10⁻⁴ (mole fraction)
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Stability of Zolpidem Tartrate: Forced Degradation
Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug

substance and to develop stability-indicating analytical methods. Zolpidem tartrate has been

subjected to various stress conditions as per the International Conference on Harmonization

(ICH) guidelines.

Zolpidem tartrate is relatively stable in the solid state but shows instability in solution under

hydrolytic and photolytic conditions. The drug is particularly sensitive to alkaline conditions and

light exposure.

Table 3: Summary of Zolpidem Tartrate Degradation under Stress Conditions

Stress Condition Observations
Degradation Products
Identified

Acidic Hydrolysis

Significant degradation.

Approximately 8% degradation

with 1.0 M HCl at 70°C after 48

hours.

Zolpacid

Alkaline Hydrolysis

Highly sensitive. 40.7%

degradation with 1 M NaOH

after 1 hour. 14% degradation

with 0.1 M NaOH at 70°C after

24 hours.

Zolpacid

Neutral Hydrolysis No significant degradation. -

Oxidative Degradation
Negligible degradation with

10% H₂O₂.
-

Thermal Degradation (Solid

State)

No significant degradation at

70°C after 21 days.
-

Photolytic Degradation

Significant degradation in

solution. Minor degradation in

the solid state.

Oxozolpidem, Zolpyridine,

Zolpaldehyde
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Degradation Pathway of Zolpidem Tartrate
Under various stress conditions, zolpidem tartrate degrades into four primary products:

zolpacid, oxozolpidem, zolpyridine, and zolpaldehyde. The primary degradation pathway

under acidic and basic conditions is the hydrolysis of the amide moiety to form zolpacid.

Acidic/Alkaline Hydrolysis

Photolytic Degradation

Zolpidem Tartrate

Zolpacid
Hydrolysis

OxozolpidemPhotolysis

Zolpyridine
Photolysis

Zolpaldehyde

Photolysis
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Degradation pathways of zolpidem tartrate.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of solubility and stability studies. The

following sections outline the experimental protocols for key experiments cited in this guide.

Solubility Determination
This protocol is based on the equilibrium solubility method.
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Objective: To determine the saturation solubility of zolpidem or its salt in a specific solvent.

Materials:

Zolpidem or Zolpidem Tartrate

Selected solvent (e.g., 0.1 M HCl, 0.05 M phosphate buffer, ethanol)

Shaking incubator or water bath

Centrifuge

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Volumetric flasks and pipettes

pH meter

Procedure:

Add an excess amount of the drug substance to a known volume of the solvent in a sealed

container.

Agitate the suspension at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24

hours) to ensure equilibrium is reached.

After the incubation period, centrifuge the samples to separate the undissolved solid.

Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to

a concentration within the analytical range of the quantification method.

Analyze the concentration of the dissolved drug in the diluted supernatant using a validated

analytical method (e.g., HPLC-UV).

Calculate the saturation solubility based on the measured concentration and the dilution

factor.

Forced Degradation Studies
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This protocol outlines a general procedure for conducting forced degradation studies on

zolpidem tartrate as per ICH guidelines.

Objective: To investigate the degradation behavior of zolpidem tartrate under various stress

conditions.

Materials:

Zolpidem Tartrate (API or drug product)

Hydrochloric acid (e.g., 1 M)

Sodium hydroxide (e.g., 1 M)

Hydrogen peroxide (e.g., 3% or 10%)

Temperature-controlled oven or incubator

Photostability chamber

Validated stability-indicating HPLC method

pH meter

Volumetric flasks and pipettes

Procedure:

1. Preparation of Stock Solution: Prepare a stock solution of zolpidem tartrate in a suitable

solvent (e.g., methanol-water mixture) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

Acidic Hydrolysis: Mix the stock solution with an equal volume of acid (e.g., 1 M HCl) and

keep it at a specific temperature (e.g., 80°C) for a defined period (e.g., 4 hours). At various

time points, withdraw samples, neutralize with a base (e.g., 1 M NaOH), and dilute with the

mobile phase for analysis.
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Alkaline Hydrolysis: Mix the stock solution with an equal volume of base (e.g., 1 M NaOH)

and reflux at a specific temperature (e.g., 80°C) for a defined period (e.g., 3 hours). At

various time points, withdraw samples, neutralize with an acid (e.g., 1 M HCl), and dilute with

the mobile phase for analysis.

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%

or 10% H₂O₂) and reflux at a specific temperature (e.g., 80°C) for a defined period (e.g., 3

hours). Dilute the samples with the mobile phase for analysis at various time points.

Thermal Degradation: Store the solid drug substance or drug product in a temperature-

controlled oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 21 days).

At various time points, withdraw samples, dissolve in a suitable solvent, and analyze.

Photolytic Degradation: Expose the drug substance or drug product (in solid state or in

solution) to light providing an overall illumination of not less than 1.2 million lux hours and an

integrated near ultraviolet energy of not less than 200 watt hours/square meter in a

photostability chamber. Analyze the samples at various time points. A dark control sample

should be stored under the same conditions but protected from light.

3. Sample Analysis: Analyze all stressed samples, along with a non-stressed control sample,

using a validated stability-indicating HPLC method. The method should be able to separate the

parent drug from all degradation products.

4. Data Evaluation: Calculate the percentage of degradation of the parent drug and quantify the

formation of degradation products.
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Workflow for forced degradation studies.

Zolpidem's Mechanism of Action: A Signaling
Pathway Overview
Zolpidem exerts its sedative-hypnotic effects by modulating the gamma-aminobutyric acid

(GABA)ergic system, the primary inhibitory neurotransmitter system in the central nervous

system.

Zolpidem is a positive allosteric modulator of the GABA-A receptor, with a high affinity for the

α1 subunit. Binding of zolpidem to the benzodiazepine site on the GABA-A receptor enhances

the effect of GABA, leading to an increased influx of chloride ions into the neuron. This

hyperpolarizes the neuron, making it less likely to fire, resulting in the sedative and hypnotic

effects.
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Simplified signaling pathway of zolpidem.

Conclusion
This technical guide provides a detailed summary of the solubility and stability of zolpidem and

its tartrate salt. The compiled data and experimental protocols are intended to be a valuable

resource for researchers and professionals in the pharmaceutical industry. A thorough

understanding of these physicochemical properties is paramount for the development of safe,

effective, and stable zolpidem-containing drug products. The provided information underscores

the importance of controlling pH and protecting solutions from light to ensure the quality and

efficacy of zolpidem formulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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